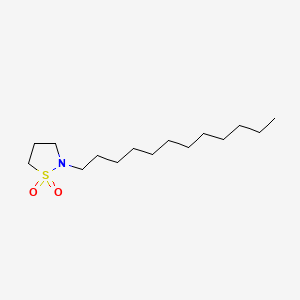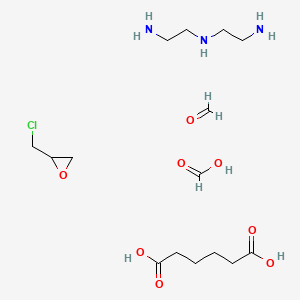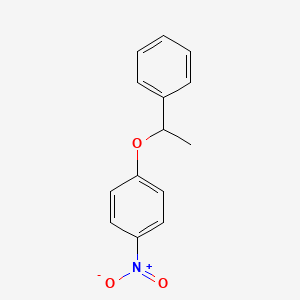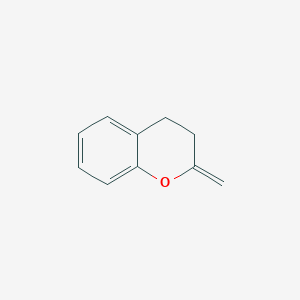
2-Methylenechromane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylenechromane is an organic compound with the molecular formula C10H10O. It belongs to the class of chromenes, which are bicyclic compounds consisting of a benzene ring fused to a pyran ring. The presence of a methylene group at the second position of the chromane ring distinguishes this compound from other chromenes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylenechromane can be achieved through several methods. One common approach involves the reaction of phenols with α,β-unsaturated carbonyl compounds in the presence of boronic acids and Brønsted acids as co-catalysts . This method allows for the formation of substituted 2H-chromenes, which can then be converted to this compound through further chemical transformations.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. specific industrial methods for the large-scale production of this compound are not extensively documented in the literature.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylenechromane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chromanone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include chromanone derivatives, dihydrochromanes, and various substituted chromanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Methylenechromane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as a pharmacophore for developing new drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-Methylenechromane involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical processes within cells. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to downstream biological effects .
Comparaison Avec Des Composés Similaires
2-Methylchromone: Similar in structure but lacks the methylene group at the second position.
2H-Chromene: The parent compound of 2-Methylenechromane, without the methylene substitution.
Chroman-4-one: Another related compound with a different substitution pattern on the chromane ring.
Uniqueness: this compound is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
74104-13-5 |
|---|---|
Formule moléculaire |
C10H10O |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
2-methylidene-3,4-dihydrochromene |
InChI |
InChI=1S/C10H10O/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5H,1,6-7H2 |
Clé InChI |
SKVLAYXNJMOXCS-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


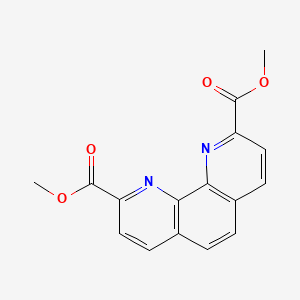
![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)](/img/structure/B14443420.png)

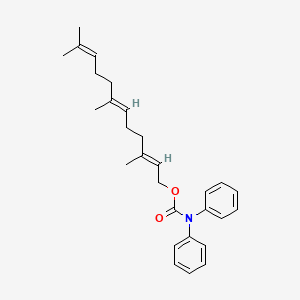


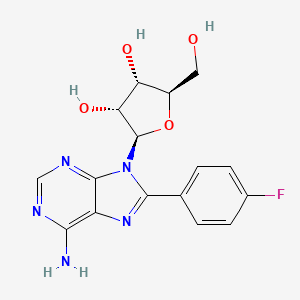
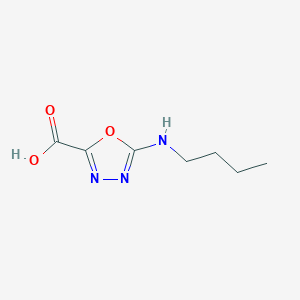
![3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one](/img/structure/B14443461.png)
